Acid yellow 42
Overview
Description
Acid Yellow 42: is a synthetic dye known for its bright yellow color. It is primarily used in the textile industry for dyeing wool, silk, and nylon. The compound is also utilized in various industrial applications, including the coloring of leather and paper. This compound is soluble in water, producing a lemon-yellow solution, and is slightly soluble in ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Yellow 42 is synthesized using benzidine-2,2’-bissulfonic acid and 1-phenyl-3-methyl-5-pyrazolone as raw materials. The process involves the double nitration of benzidine-2,2’-bissulfonic acid, followed by coupling with 1-phenyl-3-methyl-5-pyrazolone. The product is then salted out, filtered, dried, and crushed to obtain the final dye .
Industrial Production Methods: The industrial production of this compound involves the oxidation of ferrous sulfate using sulfuric acid and iron filings to generate ferrous sulfate. Sodium hydroxide is added, and air is introduced to prepare crystal nuclei. Ferrous sulfate and iron filings are then added to the crystal nuclei suspension, heated, and oxidized to produce yellow iron oxide .
Chemical Reactions Analysis
Types of Reactions: Acid Yellow 42 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium dithionite.
Substitution: The dye can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Reduced forms of the dye, often leading to color changes.
Substitution: Substituted derivatives with altered chemical properties.
Scientific Research Applications
Acid Yellow 42 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in analytical chemistry for various assays.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in the textile, leather, and paper industries for dyeing and coloring applications
Mechanism of Action
The mechanism of action of Acid Yellow 42 involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the dye to bind to various substrates, leading to its coloring properties. The dye can also interact with proteins and other biomolecules, making it useful in biological staining and diagnostic applications .
Comparison with Similar Compounds
Acid Yellow 23: Another azo dye with similar coloring properties but different molecular structure.
Acid Yellow 54: A dye with similar applications but different chemical composition.
Tartrazine: A widely used food dye with similar yellow coloring properties
Uniqueness of Acid Yellow 42: this compound is unique due to its specific molecular structure, which includes benzidine-2,2’-bissulfonic acid and 1-phenyl-3-methyl-5-pyrazolone. This structure provides distinct chemical and physical properties, such as high solubility in water and stability under various conditions, making it particularly suitable for industrial dyeing applications .
Properties
IUPAC Name |
disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYQXQUPWQNYSX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N8Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881406 | |
Record name | C.I. Acid Yellow 42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-55-9 | |
Record name | C.I. 22910 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Yellow 42 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90881406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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